2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyridazine derivatives, characterized by a cyclopenta structure fused with a pyridazine ring. The molecular formula for this compound is , and it has garnered attention for its biological activities and applications in drug development.
This compound can be classified under heterocyclic compounds, specifically as a pyridazine derivative. Pyridazines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suggests it may also possess unique pharmacological profiles.
The synthesis of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be achieved through various synthetic routes. A common method involves the condensation reaction between appropriate cyclopentadiene derivatives and pyridazine precursors.
The molecular structure of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one features:
The compound has notable structural features:
CC(=O)C1=NC(=O)N=C(C=C1)C(C)=O
This notation provides insight into its connectivity and functional groups.
The compound can undergo several chemical reactions typical for its class:
These reactions are often facilitated by specific conditions such as temperature control and the use of solvents that promote solubility and reactivity.
The mechanism of action of 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves interaction with biological targets at the molecular level:
Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential pathways for further investigation.
The compound shows promise in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: